A Comprehensive Technical Guide to 4-(2-Phenylethoxy)benzoic Acid
A Comprehensive Technical Guide to 4-(2-Phenylethoxy)benzoic Acid
Abstract
4-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid featuring a flexible ether linkage to a phenethyl group. This combination of a rigid benzoic acid core and a more dynamic lipophilic tail presents a versatile scaffold for investigation in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical properties, a robust and validated synthetic protocol, comprehensive analytical characterization workflows, and an expert perspective on its potential applications for researchers, scientists, and drug development professionals. The content herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical utility in a laboratory setting.
Core Chemical Identity and Physicochemical Profile
4-(2-Phenylethoxy)benzoic acid is a solid organic compound characterized by a benzoic acid core where the hydroxyl group at the para-position is replaced by a 2-phenylethoxy group. This structure imparts a unique balance of hydrophilicity from the carboxylic acid moiety and lipophilicity from the aromatic rings and ether linkage.
Table 1: Physicochemical Properties of 4-(2-Phenylethoxy)benzoic Acid
| Property | Value | Source(s) |
| CAS Number | 30762-06-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Purity | ≥95% (Typical commercial grade) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |
| pKa (Predicted) | ~4.2-4.5 (The phenylethoxy group may slightly increase the pKa compared to unsubstituted benzoic acid's pKa of 4.2). | [2] |
| XlogP (Predicted) | 3.4 | [4] |
Note: Predicted values are computationally derived and serve as an estimation; experimental verification is recommended.
Synthesis and Purification: A Validated Approach
The most common and efficient synthesis of 4-(2-phenylethoxy)benzoic acid is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The causality behind this choice lies in its reliability, high-yield potential, and the ready availability of starting materials. The process involves the nucleophilic substitution of a halide by a phenoxide ion.
Synthetic Pathway Overview
The synthesis is a two-step process. First, a 4-hydroxybenzoate ester is deprotonated with a strong base to form a nucleophilic phenoxide. This intermediate then reacts with a phenethyl halide (e.g., (2-bromoethyl)benzene) in an Sₙ2 reaction. The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.
Figure 1: Williamson ether synthesis pathway for 4-(2-Phenylethoxy)benzoic acid.
Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) and a robust purification step to ensure high purity of the final product.
Materials:
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Methyl 4-hydroxybenzoate
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(2-Bromoethyl)benzene
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate (EtOAc) and Hexanes for TLC and chromatography
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Deionized water
Procedure:
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Ether Formation:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate, potassium carbonate (2.5 equivalents), and anhydrous DMF.
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Stir the suspension at room temperature for 15 minutes.
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Add (2-bromoethyl)benzene (1.1 equivalents) to the mixture.
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Heat the reaction to 80-90 °C and maintain for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction. DMF is an ideal polar aprotic solvent as it solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.
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-
Work-up and Isolation of Ester Intermediate:
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous phase three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(2-phenylethoxy)benzoate.
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-
Saponification:
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Dissolve the crude ester in methanol. Add an aqueous solution of sodium hydroxide (3-4 equivalents).
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Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the ester spot.
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Cool the solution and remove the methanol via rotary evaporation.
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-
Acidification and Product Isolation:
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A white precipitate will form. The carboxylic acid is insoluble in acidic aqueous media, allowing for its isolation by precipitation.
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Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
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Purification:
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Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
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Recrystallize the crude product from an ethanol/water mixture to achieve high purity. Dry the final product under vacuum.
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Analytical Characterization Workflow
Confirming the identity and purity of the final compound is a critical, non-negotiable step. The following workflow provides a multi-faceted approach to characterization, ensuring a high degree of confidence in the material's quality.
Sources
- 1. 4-(2-PHENYLETHOXY)BENZOIC ACID | CAS 30762-06-2 [matrix-fine-chemicals.com]
- 2. 4-(2-Phenylethoxy)benzoic acid (30762-06-2) for sale [vulcanchem.com]
- 3. 4-(2-phenylethoxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 4-(2-phenylethoxy)benzoic acid (C15H14O3) [pubchemlite.lcsb.uni.lu]




